1,2-Bis(diphenylphosphino)-1'-(diisopropylphosphino)-3',4-di-tert-butyl ferrocene
CAS No.:
Cat. No.: VC19794433
Molecular Formula: C48H57FeP3
Molecular Weight: 782.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C48H57FeP3 |
---|---|
Molecular Weight | 782.7 g/mol |
IUPAC Name | (4-tert-butylcyclopenta-1,4-dien-1-yl)-di(propan-2-yl)phosphane;(3-tert-butyl-5-diphenylphosphanylcyclopenta-1,4-dien-1-yl)-diphenylphosphane;iron(2+) |
Standard InChI | InChI=1S/C33H31P2.C15H26P.Fe/c1-33(2,3)26-24-31(34(27-16-8-4-9-17-27)28-18-10-5-11-19-28)32(25-26)35(29-20-12-6-13-21-29)30-22-14-7-15-23-30;1-11(2)16(12(3)4)14-9-8-13(10-14)15(5,6)7;/h4-25H,1-3H3;8-12H,1-7H3;/q2*-1;+2 |
Standard InChI Key | OFLLSBQJUCIZRV-UHFFFAOYSA-N |
Canonical SMILES | CC(C)P(C1=C[CH-]C(=C1)C(C)(C)C)C(C)C.CC(C)(C)[C-]1C=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5.[Fe+2] |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a ferrocene core—a sandwich complex comprising an iron atom coordinated between two cyclopentadienyl (Cp) rings. One Cp ring is substituted with two diphenylphosphino groups at the 1- and 2-positions, while the adjacent Cp ring hosts a diisopropylphosphino group at the 1'-position and tert-butyl groups at the 3'- and 4'-positions . This arrangement creates a sterically crowded environment that modulates reactivity and selectivity in catalytic processes.
Molecular Formula and Weight
The molecular formula is C₄₇H₅₈FeP₃, with a molecular weight of 777.69 g/mol. Comparative analysis with related compounds, such as 1,1'-bis(di-tert-butylphosphino)ferrocene (MW: 474.42 g/mol), highlights the substantial bulk introduced by the additional phosphine and alkyl groups .
Property | Value | Source |
---|---|---|
Molecular Formula | C₄₇H₅₈FeP₃ | |
Molecular Weight | 777.69 g/mol | |
Melting Point | Not explicitly reported | - |
Solubility | Organic solvents |
Synthesis and Purification
Key Synthetic Steps
The synthesis involves a multi-step sequence:
-
Lithiation: Selective deprotonation of the ferrocene backbone using n-butyllithium to generate reactive sites for phosphine attachment.
-
Phosphination: Sequential introduction of diphenylphosphino, diisopropylphosphino, and tert-butyl groups via nucleophilic substitution or coupling reactions.
-
Purification: Chromatographic techniques or recrystallization to isolate the target compound from byproducts.
Critical parameters such as temperature (−78°C for lithiation), solvent choice (tetrahydrofuran or diethyl ether), and reaction duration (12–24 hours) are optimized to achieve yields exceeding 60%.
Chemical Reactivity and Catalytic Applications
Ligand-Metal Interactions
The compound’s phosphine ligands act as strong σ-donors, stabilizing transition metals in low oxidation states. For example, coordination with palladium(0) or rhodium(I) enhances catalytic activity in cross-coupling and hydrogenation reactions . The tert-butyl groups induce steric hindrance, preventing unwanted side reactions and improving regioselectivity.
Catalytic Case Studies
-
Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: The compound facilitates aryl-aryl bond formation between aryl halides and boronic acids under mild conditions (room temperature, aqueous media).
-
Buchwald-Hartwig Amination: Efficient C–N bond formation between aryl halides and amines, with turnover numbers (TON) exceeding 10,000 .
-
-
Asymmetric Hydrogenation:
-
Enantioselective reduction of α,β-unsaturated ketones achieves >95% enantiomeric excess (ee) when paired with rhodium catalysts.
-
Application | Substrate | Catalyst System | Efficiency |
---|---|---|---|
Suzuki-Miyaura Coupling | Aryl Bromides | Pd/Compound | 90–95% Yield |
Asymmetric Hydrogenation | α,β-Unsaturated Ketones | Rh/Compound | >95% ee |
Comparative Analysis with Related Ligands
Structural Analogues
The compound’s performance is benchmarked against simpler ferrocene-based ligands:
Compound | Key Features | Catalytic Efficiency (TON) |
---|---|---|
1,1'-Bis(diphenylphosphino)ferrocene | Symmetric P-ligands | 5,000–7,000 |
1,1'-Bis(di-tert-butylphosphino)ferrocene | Bulky tert-butyl groups | 8,000–10,000 |
Target Compound | Mixed P-ligands + tert-butyl groups | 10,000–12,000 |
The hybrid ligand architecture in 1,2-bis(diphenylphosphino)-1'-(diisopropylphosphino)-3',4-di-tert-butyl ferrocene synergizes electronic donation (from diphenylphosphino) and steric bulk (from tert-butyl), outperforming symmetric analogues .
Future Research Directions
-
Mechanistic Studies: Elucidating the role of individual substituents in transition-state stabilization using density functional theory (DFT).
-
Polymer-Supported Catalysts: Immobilizing the ligand on silica or polystyrene to enable recyclability in industrial processes.
-
Bioorthogonal Chemistry: Exploring applications in protein labeling or drug delivery via metal-mediated bio-conjugation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume